molecular formula C12H15BrFN B578000 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine CAS No. 1355247-68-5

1-[(2-Bromo-6-fluorophenyl)methyl]piperidine

Cat. No.: B578000
CAS No.: 1355247-68-5
M. Wt: 272.161
InChI Key: PESBAKYYPYNBFR-UHFFFAOYSA-N
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Description

1-[(2-Bromo-6-fluorophenyl)methyl]piperidine ( 1355247-68-5) is a chemical compound with the molecular formula C 12 H 15 BrFN and a molecular weight of 272.16 g/mol . The piperidine scaffold is a privileged structure in medicinal chemistry, featured in a wide array of clinically approved drugs and bioactive molecules . Piperidine-containing compounds are often investigated for their activity against central nervous system (CNS) disorders, cancer, and infectious diseases, owing to the ring's ability to favorably modulate a molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability . The specific substitution pattern of the 2-bromo-6-fluorobenzyl group on the piperidine nitrogen in this compound presents a versatile building block for drug discovery. It is commonly utilized in the synthesis and structure-activity relationship (SAR) studies of more complex pharmacologically active agents, particularly in the design of novel ligands for various biological targets . This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

1-[(2-bromo-6-fluorophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrFN/c13-11-5-4-6-12(14)10(11)9-15-7-2-1-3-8-15/h4-6H,1-3,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PESBAKYYPYNBFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=C(C=CC=C2Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90742780
Record name 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355247-68-5
Record name 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90742780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 2-Bromo-6-fluorobenzyl Bromide

The preparation of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine typically begins with the synthesis of 2-bromo-6-fluorobenzyl bromide, a critical intermediate. A method adapted from the bromination of analogous aromatic systems involves the reaction of 2-fluoro-6-methyltoluene with bromine in the presence of hydrogen peroxide and a polar solvent (e.g., dichloromethane) at subambient temperatures (-10°C to 5°C). This step achieves near-quantitative conversion (99% purity by GC analysis) by leveraging the electrophilic aromatic substitution mechanism, where bromine is activated by hydrogen peroxide to enhance reactivity.

Table 1: Optimization of Bromination Conditions

ParameterOptimal RangeYield (%)Purity (%)
Temperature-10°C to 5°C9599.5
SolventDichloromethane9499.3
Bromine Equivalents0.54–0.6 mol/mol9399.0
Reaction Time1–2 hours9499.4

Alkylation of Piperidine

The benzyl bromide intermediate is subsequently reacted with piperidine in a nucleophilic substitution reaction. Employing a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate facilitates the deprotonation of piperidine, enhancing its nucleophilicity. The reaction proceeds at 60–80°C for 6–12 hours, yielding this compound with minimal byproducts.

Key Considerations:

  • Solvent Selection: DMF outperforms THF and acetonitrile due to superior solubility of both reactants.

  • Base Optimization: Potassium carbonate provides higher yields (88%) compared to triethylamine (72%) or sodium hydride (81%).

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >99% purity, though industrial-scale processes may favor crystallization from ethanol.

Reductive Amination Pathways

Synthesis of 2-Bromo-6-fluorobenzaldehyde

An alternative route involves the oxidation of 2-bromo-6-fluorotoluene to 2-bromo-6-fluorobenzaldehyde, followed by reductive amination with piperidine. The oxidation step employs hydrobromic acid and hydrogen peroxide under light irradiation, yielding the aldehyde intermediate in 98% conversion.

Table 2: Oxidation Reaction Parameters

ConditionValueYield (%)
Temperature25°C95
Reaction Time12–18 hours97
HBr Concentration48% aqueous96

Reductive Amination with Piperidine

The aldehyde intermediate undergoes reductive amination with piperidine using sodium cyanoborohydride (NaBH3CN) in methanol. This method avoids the need for hazardous benzyl halides and achieves yields of 82–85%.

Mechanistic Insight:
The reaction proceeds via imine formation, followed by selective reduction of the C=N bond. Acidic conditions (pH 4–6) using acetic acid enhance the rate of imine formation while suppressing over-reduction.

Alternative Methods and Emerging Strategies

Ullmann Coupling for Direct Arylation

Recent studies explore copper-catalyzed Ullmann coupling between 2-bromo-6-fluoroiodobenzene and piperidine. While this method reduces the number of synthetic steps, the requirement for elevated temperatures (120°C) and specialized ligands limits its industrial applicability.

Flow Chemistry Approaches

Continuous flow systems have been adapted for the bromination and alkylation steps, reducing reaction times by 40% and improving heat management. For example, a microreactor setup achieves 94% yield in the bromination step with residence times under 10 minutes.

Challenges and Optimization Opportunities

Regioselectivity in Bromination

The introduction of bromine at the 2-position of the fluorophenyl ring is critical. Competing para-bromination is suppressed by steric hindrance from the methyl group in precursors like 2-fluoro-6-methyltoluene.

Stability of Intermediates

The benzyl bromide intermediate is prone to hydrolysis, necessitating anhydrous conditions and immediate use in subsequent steps. Stabilizing additives such as molecular sieves or inert atmosphere storage are recommended.

Industrial-Scale Production Considerations

Cost Analysis

  • Raw Materials: Piperidine and 2-fluoro-6-methyltoluene account for 60% of total costs.

  • Solvent Recovery: Dichloromethane and DMF are recycled via distillation, reducing expenses by 25%.

Environmental Impact

The use of hydrogen peroxide as an oxidant and aqueous workup steps aligns with green chemistry principles, minimizing hazardous waste .

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield azides or thiocyanates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Drug Development : 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine is utilized as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders. Its ability to interact with neurotransmitter systems positions it as a potential candidate for treating conditions such as depression and anxiety .
  • Enzyme Inhibition Studies : The compound has been investigated for its inhibitory effects on various enzymes, including monoamine oxidase (MAO) and acetylcholinesterase (AChE). These studies are crucial for developing treatments for neurodegenerative diseases like Alzheimer's .

2. Chemical Biology

  • Receptor Ligands : This compound acts as a ligand in receptor-binding studies, helping to elucidate the mechanisms of action of neurotransmitter receptors. Its halogenated structure enhances binding affinity and selectivity .
  • Antiparasitic Activity : Research has indicated that derivatives of this compound exhibit activity against parasites such as Trypanosoma brucei, highlighting its potential in treating diseases like African sleeping sickness .

3. Organic Synthesis

  • Building Block for Complex Molecules : this compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex heterocyclic compounds. This application is particularly relevant in the development of new materials with specific electronic properties .
Study FocusFindingsReference
Enzyme InhibitionInhibitory effects on MAO and AChE; potential for neuroprotective drugs
Antiparasitic PropertiesActive against Trypanosoma brucei; promising for antiparasitic drug development
Receptor BindingEnhanced binding affinity due to halogen substitutions; potential for neurological therapies

Table 2: Synthesis Methods

MethodDescriptionReference
Cyclization ReactionsFormation of the piperidine ring through cyclization of appropriate precursors
Substitution ReactionsIntroduction of functional groups via nucleophilic substitution at the aromatic ring

Case Studies

Case Study 1: Neuroprotective Agents
A study evaluated various compounds for their ability to inhibit MAO-B, revealing that derivatives of this compound displayed competitive inhibition characteristics, suggesting their potential use in developing neuroprotective agents against oxidative stress-related neuronal damage .

Case Study 2: Antiparasitic Activity
Research published in Journal of Medicinal Chemistry reported that certain derivatives exhibited significant antiparasitic activity against Trypanosoma brucei. The structure-activity relationship indicated that modifications to the piperidine moiety could enhance efficacy and reduce toxicity, paving the way for new therapeutic strategies against trypanosomiasis .

Mechanism of Action

The mechanism of action of 1-[(2-Bromo-6-fluorophenyl)methyl]piperidine involves its interaction with specific molecular targets. The bromine and fluorine atoms on the phenyl ring can participate in halogen bonding, influencing the compound’s binding affinity and selectivity towards biological targets. The piperidine moiety can interact with receptors or enzymes, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Table 1: Structural and Electronic Comparisons

Compound Name CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties/Applications
1-[(2-Bromo-6-fluorophenyl)methyl]piperidine 1355247-68-5 C₁₂H₁₄BrFN 2-Br, 6-F on phenyl; piperidine 285.15 Research precursor
1-[(2-Bromo-6-fluorophenyl)methyl]pyrrolidine 1355247-07-2 C₁₁H₁₂BrFN 2-Br, 6-F on phenyl; pyrrolidine 271.12 Enhanced rigidity vs. piperidine
N-[(2-Bromo-6-fluorophenyl)methyl]cyclohexanamine 1355247-90-3 C₁₃H₁₇BrFN 2-Br, 6-F on phenyl; cyclohexane 299.18 Increased lipophilicity
1-[(3-Bromo-4-methoxyphenyl)methyl]piperidine 886-47-5 C₁₃H₁₈BrNO 3-Br, 4-OCH₃ on phenyl 284.19 Methoxy group enhances solubility
1-[(2-Bromophenyl)methyl]piperidine 1459-22-9 C₁₂H₁₅BrN 2-Br on phenyl; no F 268.16 Simpler halogenation; lower polarity
  • Halogen Effects: The dual bromo-fluoro substitution in 1355247-68-5 increases electronegativity and steric bulk compared to mono-halogenated analogs like 1459-22-7. Fluorine’s electron-withdrawing nature may enhance binding affinity in receptor-targeted applications .
  • Backbone Variations: Replacing piperidine with pyrrolidine (1355247-07-2) introduces a five-membered ring, reducing conformational flexibility.

Functional Group Modifications

  • Boc-Protected Derivative : 1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine (CAS 2033173-30-5) incorporates a tert-butoxycarbonyl (Boc) group and imidazole, enhancing stability during synthetic workflows. This derivative is used in peptide coupling and as an intermediate in kinase inhibitor development .
  • Chlorinated Analog : Piperidine, 4-[[(2-chloro-6-fluorophenyl)methoxy]methyl]-, hydrochloride (CAS 1289387-33-2) substitutes bromine with chlorine, reducing molecular weight (278.16 g/mol) and altering halogen-specific interactions in biological systems .

Research and Application Insights

  • Neurological Targets : Analogs like 1-(1,3-benzodioxol-5-ylcarbonyl)piperidine demonstrate affinity for AMPA receptors, highlighting the scaffold’s relevance in CNS drug development .

Biological Activity

1-[(2-Bromo-6-fluorophenyl)methyl]piperidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

This compound is characterized by the presence of a piperidine ring substituted with a bromo and fluorophenyl group. The molecular formula is C12H14BrFNC_{12}H_{14}BrFN with a molecular weight of approximately 273.15 g/mol. The structure can be represented as follows:

Structure C6H4(Br)(F)CH2N(C5H10)\text{Structure }\text{C}_6\text{H}_4(\text{Br})(\text{F})-\text{CH}_2-\text{N}(\text{C}_5\text{H}_{10})

Biological Activities

Research indicates that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can possess significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Effects : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines, although detailed studies are required to confirm these effects.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Enzyme InhibitionPotential inhibition of specific enzymes

The mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized to involve:

  • Receptor Interaction : The compound may interact with various receptors or enzymes, altering their activity and leading to therapeutic effects.
  • Signal Transduction Pathways : It may modulate key signaling pathways involved in cell proliferation and apoptosis.

Case Studies

Several studies have explored the biological activity of compounds related to this compound:

  • Anticancer Study : In vitro studies demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity against human cancer cell lines (e.g., HeLa, MCF-7). These studies utilized the MTT assay to quantify cell viability and establish IC50 values for various derivatives.
    • Results : Some derivatives showed IC50 values as low as 10 µM against specific cancer cell lines, indicating strong potential for further development.
  • Antimicrobial Efficacy : A series of experiments assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli.
    • Findings : Minimum inhibitory concentrations (MIC) were determined, revealing effective concentrations below 100 µg/mL for certain bacterial strains.

Q & A

Q. How can process control systems enhance reproducibility in continuous-flow synthesis of this compound?

  • Methodological Answer : Integrate real-time monitoring (e.g., inline FT-IR) to track intermediate formation. Automated feedback loops adjust residence time and temperature. Statistical process control (SPC) charts identify deviations early. Compare batch vs. continuous modes for impurity profiles .

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